molecular formula C9H18ClN B2717281 Spiro[2.5]octan-8-ylmethanamine;hydrochloride CAS No. 2377035-33-9

Spiro[2.5]octan-8-ylmethanamine;hydrochloride

Cat. No.: B2717281
CAS No.: 2377035-33-9
M. Wt: 175.7
InChI Key: NKXLXXNFVZSWBR-UHFFFAOYSA-N
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Description

Historical Development of Spirocyclic Scaffolds in Chemistry

Spirocyclic compounds have been studied since the late 19th century, with early examples like spiro[5.5]undecane isolated from natural sources. However, synthetic accessibility remained limited until the mid-20th century, when advances in cyclopropanation and ring-closing metathesis enabled systematic exploration of these architectures. The 1990s marked a turning point, as spirocycles gained traction in medicinal chemistry due to their ability to reduce conformational entropy in drug-target interactions. For instance, the discovery of spirocyclic β-lactam antibiotics highlighted their biological relevance. Modern catalytic methods, such as palladium-catalyzed cycloadditions, have further democratized access to enantiopure spiro scaffolds, including spiro[2.5]octane derivatives.

Significance of Spiro[2.5]octane Derivatives in Chemical Research

Spiro[2.5]octane derivatives occupy a niche due to their compact, strained cyclopropane moiety fused to a six-membered ring. This combination imposes distinct electronic and steric effects:

  • Rigidity : The fused cyclopropane restricts rotational freedom, enhancing binding specificity for biological targets.
  • Stereochemical Diversity : The spiro junction creates chiral centers that can be selectively manipulated, as demonstrated in the synthesis of diastereomeric σ1 receptor ligands.
  • Physicochemical Tunability : Derivatives like spiro[2.5]octan-6-ylmethanamine exhibit log D7.4 values (~1.9) that balance membrane permeability and aqueous solubility, a critical factor in central nervous system drug design.

Recent work has leveraged these properties to develop protease inhibitors and neuromodulators, with spiro[2.5]octane cores serving as non-planar bioisosteres for aromatic rings.

Position and Relevance of Spiro[2.5]octan-8-ylmethanamine Hydrochloride Within Spirocyclic Chemistry

Spiro[2.5]octan-8-ylmethanamine hydrochloride distinguishes itself through the strategic positioning of its aminomethyl group at the 8-position. Computational studies suggest that this placement alters electron density distribution compared to 6-position analogs, potentially enhancing hydrogen-bonding interactions with target proteins. The hydrochloride salt form improves crystallinity and aqueous solubility, facilitating formulation in preclinical studies. Notably, its synthesis often involves key intermediates like spiro[2.5]octane-4,6-dione, which can be functionalized via reductive amination or nucleophilic substitution.

Current Research Landscape and Knowledge Gaps

The field has seen rapid progress in asymmetric catalysis, exemplified by Pd/WingPhos-catalyzed cycloadditions that construct spiro[2.5]octane frameworks with >90% enantiomeric excess. However, critical gaps persist:

  • Synthetic Limitations : Current methods for 8-position functionalization often require multistep sequences, limiting scalability.
  • Structure-Property Relationships : While log D7.4 and TPSA values are well-documented for 6-substituted analogs, analogous data for the 8-ylmethanamine derivative remain sparse.
  • Biological Validation : Most studies focus on in vitro affinity measurements (e.g., σ1 receptor Ki values), with few in vivo pharmacokinetic profiles reported.

Emerging strategies, such as late-stage C–H functionalization and flow chemistry, promise to address these challenges while expanding the structural diversity of spiro[2.5]octane-based therapeutics.

Table 1: Comparative Properties of Spiro[2.5]octane Derivatives

Property Spiro[2.5]octan-6-ylmethanamine Spiro[2.5]octan-8-ylmethanamine Hydrochloride (Predicted)
Molecular Weight 139.24 g/mol 175.7 g/mol
log D7.4 1.91 ~1.5–2.0
Topological Polar Surface Area 26.02 Ų 26.02 Ų
Rotatable Bonds 1 1

Properties

IUPAC Name

spiro[2.5]octan-8-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-7-8-3-1-2-4-9(8)5-6-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXLXXNFVZSWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic ring.

Industrial Production Methods

In industrial settings, the production of Spiro[2.5]octan-8-ylmethanamine;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octan-8-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Spiro[2.5]octan-8-ylmethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Spiro[2.5]octan-8-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between Spiro[2.5]octan-8-ylmethanamine hydrochloride and analogous spiro or amine-containing compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features Key Applications/Notes
Spiro[2.5]octan-8-ylmethanamine hydrochloride C9H18ClN 175.70 Not explicitly provided<sup>†</sup> Spiro[2.5]octane core; methanamine at 8-position Research in medicinal chemistry
Spiro[2.5]octan-5-ylmethanamine hydrochloride C9H18ClN 175.70 EN300-126631 Methanamine at 5-position; positional isomer of target compound 95% purity; potential CNS activity
5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride C7H14ClNO 163.65 1245643-87-1 Oxygen atom in spiro system (5-Oxa); amine at 8-position Improved solubility due to polarity
{spiro[2.5]octan-6-yl}methanamine hydrochloride C8H16ClN 161.67 1256256-54-8 Methanamine at 6-position; smaller molecular weight Biochemical reagent; 95% purity
Octodrine hydrochloride C8H19ClN 165.70 5984-59-8 Linear 2-amino-6-methylheptane structure (non-spiro) Stimulant; forensic research
(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride C11H22ClNO 219.75 2230799-51-4 Larger spiro[4.5] system with methyl and oxygen substituents Enhanced steric bulk; drug discovery
Structural and Functional Analysis
  • Positional Isomerism: Compounds like Spiro[2.5]octan-5-ylmethanamine hydrochloride differ only in the methanamine group’s position (5 vs. 8).
  • Heteroatom Inclusion: The 5-Oxa variant (C7H14ClNO) introduces an oxygen atom, increasing polarity and aqueous solubility compared to the purely hydrocarbon spiro system of the target compound .
  • Linear vs. Spiro Amines : Octodrine hydrochloride, a linear amine, lacks the rigidity of spiro systems, leading to different pharmacokinetic profiles (e.g., faster metabolism) .

Biological Activity

Spiro[2.5]octan-8-ylmethanamine;hydrochloride is a unique compound characterized by its spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and notable case studies.

  • Molecular Formula : C₉H₁₈ClN
  • Molecular Weight : 175.70 g/mol
  • Structure : The compound features a bicyclic framework with a nitrogen-containing amine group, contributing to its distinctive chemical properties and biological activities.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects such as inhibition or activation of signaling pathways.
  • Nucleophilic Substitution : Due to the presence of the amine group, it can participate in nucleophilic substitution reactions, which are crucial for its reactivity in biological systems.

Biological Activities

Research indicates several notable biological activities associated with this compound:

  • Antidepressant Effects : Preliminary studies suggest that this compound may interact with dopamine and norepinephrine pathways, indicating potential use in treating depression and addiction-related disorders.
  • Antimicrobial Properties : Investigations have shown antimicrobial activities, making it a candidate for further research in infectious disease treatment.
  • Anticancer Potential : The compound's unique structure may contribute to anticancer properties, although detailed studies are still required to elucidate these effects fully.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Case Study 1: Antidepressant Activity

A study highlighted the compound's potential in regulating dopamine signaling pathways. Researchers found that it could reduce cravings associated with addictive substances, suggesting its utility in addiction research.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound. It demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Characteristics
Spiro[2.5]octan-6-ylmethanamineC₉H₁₈ClNSimilar structure but different position of amine group; potential for different biological activity
1,1-Difluorospiro[2.5]octan-5-ylmethanamineC₉H₁₅F₂NIncorporates fluorine atoms; may alter pharmacokinetics and receptor interactions
Spiro[2.4]heptan-6-ylmethanamineC₉H₁₈ClNDifferent ring size; may exhibit distinct chemical reactivity and biological profiles

Q & A

Q. Critical Conditions :

  • Temperature control (<0°C for exothermic reductions).
  • pH adjustment during salt formation (HCl gas or aqueous HCl).
  • Solvent selection (e.g., tetrahydrofuran for cyclization, methanol for reductions).

Advanced: How can researchers resolve conflicting data in biological activity assays for this compound?

Methodological Answer:
Conflicting data often arise from assay variability or structural instability. Strategies include:

  • Replicate Experiments : Conduct triplicate assays under standardized conditions (e.g., fixed pH, temperature) to assess reproducibility .
  • Structural Validation : Confirm compound integrity post-assay using LC-MS or NMR to rule out degradation .
  • Positive Controls : Use known bioactive spiro compounds (e.g., TRPV1 antagonists) as benchmarks for activity comparison .

Example Case :
In a study comparing spiro compounds, inconsistent IC50 values were resolved by verifying compound stability in assay buffers using HPLC .

Basic: What spectroscopic and analytical techniques are essential for characterizing Spiro[2.5]octan-8-ylmethanamine hydrochloride?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign spirocyclic protons (e.g., bridgehead carbons at δ 40-50 ppm in 13C NMR) and amine protons (δ 1.5-3.0 ppm in 1H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]+) and chloride adducts .
  • X-ray Crystallography : Resolve spirocyclic conformation and hydrochloride salt packing (if crystalline) .

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